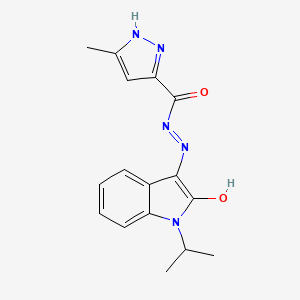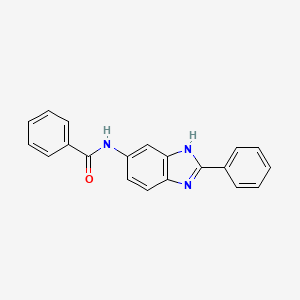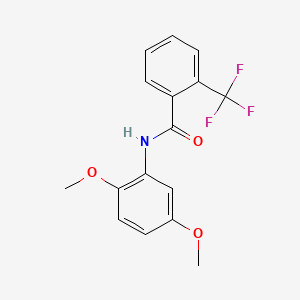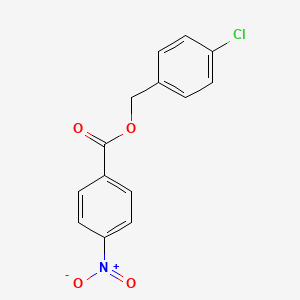![molecular formula C19H15N3O4 B5797116 5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as APAP, is a synthetic compound that belongs to the class of pyrimidine derivatives. APAP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
APAP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit antitumor, antiviral, and antimicrobial activities. APAP has also been investigated as a potential inhibitor of protein tyrosine phosphatases, which play a crucial role in various signaling pathways. Moreover, APAP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
作用機序
The mechanism of action of APAP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of protein tyrosine phosphatases. This inhibition leads to the activation of various signaling pathways, including the JAK/STAT and MAPK pathways, which play a crucial role in cell proliferation, differentiation, and survival. APAP has also been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
APAP has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. APAP has also been reported to exhibit antiviral and antimicrobial activities. Moreover, APAP has been shown to modulate the activity of various signaling pathways, including the JAK/STAT and MAPK pathways, which play a crucial role in cell proliferation, differentiation, and survival.
実験室実験の利点と制限
One of the major advantages of using APAP in lab experiments is its potential applications in medicinal chemistry and pharmacology. APAP has been extensively studied for its potential antitumor, antiviral, and antimicrobial activities. Moreover, APAP has been shown to modulate the activity of various signaling pathways, which can be useful in understanding the underlying mechanisms of various diseases. However, one of the major limitations of using APAP in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on APAP. One of the potential areas of research is to investigate the structure-activity relationship of APAP and its derivatives to develop more potent and selective inhibitors of protein tyrosine phosphatases. Moreover, further studies are needed to elucidate the mechanism of action of APAP and its potential applications in various diseases. Additionally, the development of novel drug delivery systems can improve the bioavailability and pharmacokinetics of APAP, which can enhance its therapeutic potential.
合成法
APAP can be synthesized by the reaction of 3-acetylbenzaldehyde and barbituric acid in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of APAP as a yellow crystalline solid. The purity of the synthesized compound can be improved by recrystallization and further purification techniques.
特性
IUPAC Name |
5-[(3-acetylphenyl)iminomethyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-12(23)13-6-5-7-14(10-13)20-11-16-17(24)21-19(26)22(18(16)25)15-8-3-2-4-9-15/h2-11,25H,1H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCUSOLPFVZETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[(3-acetylphenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)

![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)





![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)